4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol
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Overview
Description
This compound, also known as (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenyl-amine, has a CAS Number of 3420-40-4 . It has a molecular weight of 192.28 and its IUPAC name is N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine .
Molecular Structure Analysis
The molecular formula of this compound is C10H12N2S . Its InChI Code is 1S/C10H12N2S/c1-2-5-9(6-3-1)12-10-11-7-4-8-13-10/h1-3,5-6H,4,7-8H2,(H,11,12) .It is a solid in physical form . The average mass is 208.280 Da and the monoisotopic mass is 208.067032 Da .
Scientific Research Applications
Anticoagulant and Antithrombotic Therapy
This compound has been used in the design, synthesis, and evaluation of new hybrid derivatives as potential dual inhibitors of blood coagulation factors Xa and XIa . Cardiovascular diseases caused by blood coagulation system disorders are one of the leading causes of morbidity and mortality in the world . The development of dual inhibitors as new generation anticoagulants is an urgent problem .
Radioprotection
The compound has shown protective effects against radiation-induced hematopoietic and intestinal injury in mice . Ionizing radiation (IR) can cause damage to biological molecules and affect their physiological functions . The protective role of this compound, a nitric oxide synthase inhibitor, has been investigated against radiation-induced damages .
Analgesic Activity
Derivatives of this compound act as cannabinoid receptor agonists for CB1 and CB2 receptors and have been found to have analgesic activity . This suggests potential applications in pain management .
Future Directions
Thiazines and their derivatives are still largely unexplored for their pharmacological activities . They show promising results of varying degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents . Thus, they represent an interesting class of heterocyclic medicinal compounds worthy of further exploration.
properties
IUPAC Name |
4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c13-9-4-2-8(3-5-9)12-10-11-6-1-7-14-10/h2-5,13H,1,6-7H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSMEDXRDDDMJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1)NC2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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